2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-11(14-6-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRIJMBORYUEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300856 | |
| Record name | 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49861-16-7 | |
| Record name | NSC139346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Nucleophilic Substitution Approach
The most widely reported method for synthesizing this compound involves the reaction of 3-methylnaphthalene-1,4-dione with aziridine or its derivatives under nucleophilic substitution conditions. The naphthoquinone’s electron-deficient aromatic ring facilitates attack by the aziridine’s lone pair of electrons, leading to the formation of the C–N bond at the 2-position.
A typical procedure involves dissolving 3-methylnaphthalene-1,4-dione in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate, followed by the addition of aziridine in the presence of a base like triethylamine (Et₃N) to neutralize acidic byproducts. For instance, Lee et al. demonstrated that refluxing 3-methylnaphthalene-1,4-dione with aziridine in THF at 80°C for 12 hours in the presence of dibenzo-18-crown-6 as a phase-transfer catalyst yields the target compound in 71–88% purity. Piperidine has also been employed as a catalyst to enhance reaction rates, particularly in solvent systems like ethyl acetate.
Greener Synthesis Using β-Cyclodextrin Sulfonic Acid
Recent advancements emphasize environmentally benign protocols. Sharma et al. reported a solvent-free method using β-cyclodextrin sulfonic acid (β-CDSO₃H) as a reusable catalyst. In this approach, 3-methylnaphthalene-1,4-dione and aziridine are mixed with β-CDSO₃H in water and heated under reflux for 5–20 minutes. The catalyst facilitates rapid coupling while minimizing waste, achieving yields comparable to classical methods (75–82%). This method aligns with green chemistry principles by eliminating hazardous organic solvents and reducing energy consumption.
Alternative Pathways via Schiff Base Intermediates
Though less common, Schiff base formation has been explored as a precursor step. For example, reacting 3-methylnaphthalene-1,4-dione with 5-amino-1,3,4-thiadiazole-2-thiol under acidic conditions generates a Schiff base intermediate, which subsequently undergoes cyclization with aziridine. While this route introduces additional complexity, it offers modularity for introducing diverse substituents on the naphthoquinone core.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and ethyl acetate are preferred for their ability to stabilize transition states and solubilize reactants. For instance, reactions in THF at 80°C achieve completion within 12 hours, whereas those in ethyl acetate require extended reflux periods (18–24 hours). Elevated temperatures (>100°C) are generally avoided to prevent decomposition of the aziridine moiety.
Catalytic Systems
Catalysts play a pivotal role in accelerating reaction kinetics. Phase-transfer catalysts such as dibenzo-18-crown-6 enhance interfacial interactions in biphasic systems, improving yields by 15–20% compared to uncatalyzed reactions. Similarly, piperidine acts as a Brønsted base, deprotonating the naphthoquinone and increasing its electrophilicity.
Purification and Characterization
Isolation Techniques
Crude products are typically isolated via liquid-liquid extraction using dichloromethane (DCM) or diethyl ether, followed by drying over anhydrous sodium sulfate and solvent evaporation under reduced pressure. Column chromatography on silica gel with ethyl acetate/hexane (3:7 v/v) as the mobile phase further purifies the compound, removing unreacted starting materials and byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation. The ¹H-NMR spectrum of this compound exhibits distinct signals:
- A singlet at δ 2.60 ppm for the methyl group.
- Multiplet resonances between δ 7.60–8.21 ppm for aromatic protons.
- Aziridine protons appear as a triplet at δ 2.69 ppm (J = 6.0 Hz).
MS analysis typically shows a molecular ion peak at m/z 213.23 [M+H]⁺, consistent with the molecular formula C₁₃H₁₁NO₂.
Comparative Data on Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione undergoes various types of chemical reactions:
Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes ring-opening reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene core.
Substitution Reactions: The aziridine ring can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amino derivatives, while oxidation reactions can produce quinones .
Scientific Research Applications
Overview
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by the presence of an aziridine ring and a naphthalene backbone. This unique structure imparts a variety of applications across different fields, including chemistry, biology, and medicine. The compound's high reactivity, due to the strain in the aziridine ring, makes it particularly valuable for research and industrial purposes.
Chemistry
This compound serves as a building block in organic synthesis. Its aziridine ring is highly reactive and can be utilized to create more complex molecules through various chemical reactions:
- Ring-opening reactions with nucleophiles.
- Oxidation and reduction reactions , modifying the oxidation state of the naphthalene core.
- Substitution reactions , allowing for the introduction of different functional groups.
Biology
In biological research, this compound is instrumental in studying enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological molecules can disrupt normal functions, providing insights into biochemical pathways.
Medicine
The potential anticancer properties of aziridine-containing compounds have led to investigations into their use in cancer therapy. The compound can alkylate DNA, which is a mechanism employed by several chemotherapeutic agents. Its reactivity allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues.
Industrial Applications
The compound is also utilized in the production of polymers and coatings due to its capacity to undergo polymerization reactions. This application is particularly relevant in the development of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione exerts its effects involves the ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function . The naphthalene core can also participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione with structurally and functionally related naphthoquinone derivatives. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Structural and Functional Differences
- Aziridine vs. Piperidine/Piperazine : Aziridine’s small ring size confers higher reactivity compared to six-membered piperidine/piperazine derivatives. This may enhance DNA crosslinking or enzyme inhibition but increase toxicity risks .
- Substituent Effects: Lipophilic groups (e.g., diiodobenzyl in ) improve membrane permeability, while polar groups (e.g., benzylamino in ) enhance solubility in polar solvents.
- Biological Activity: Piperidine derivatives (e.g., ) show selective cytotoxicity against cancer cells. Aziridine-containing compounds are theorized to act as alkylating agents, similar to mitomycin C . Vitamin K2 derivatives () regulate calcium metabolism, unlike synthetic naphthoquinones.
Biological Activity
Overview
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a synthetic compound characterized by its aziridine ring and naphthalene backbone. Its unique structure contributes to its potential biological activity, particularly in the field of medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 213.23 g/mol .
Chemical Structure
The compound features:
- Aziridine Ring : A three-membered nitrogen-containing heterocycle known for its significant ring strain, which enhances its reactivity.
- Naphthalene Core : A polycyclic aromatic hydrocarbon that is a common structural motif in many organic compounds.
The biological activity of this compound is largely attributed to the reactivity of the aziridine ring. The strain in the aziridine structure allows it to readily undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. This interaction can disrupt normal cellular functions, making it a candidate for anticancer applications .
Biological Activities
Research indicates that compounds containing naphthoquinone structures often exhibit notable biological activities, including:
- Anticancer Properties : Due to their ability to alkylate DNA and induce apoptosis in cancer cells.
- Antimicrobial Activity : Potential effectiveness against various pathogens.
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease processes .
Case Studies
- Anticancer Studies : In vitro studies have shown that aziridine-containing compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity .
- Enzyme Interaction Studies : Computational studies have suggested that the compound may interact with specific enzyme targets, such as VEGFR-2, which is crucial in tumor growth and angiogenesis. Molecular docking studies indicate favorable binding interactions that could lead to effective inhibition .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxy-3-methylnaphthalene-1,4-dione | Contains hydroxyl group instead of aziridine | Known for strong antioxidant properties |
| 2-(Phenylamino)naphthalene-1,4-dione | Amino group at the 2-position | Exhibits significant anticancer activity |
| Mitomycin C | Aziridine-containing chemotherapeutic agent | Used for its antitumor activity |
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synthesis and Evaluation : Various synthetic routes have been explored to optimize yield and purity. The compound's reactivity allows for modifications that enhance its biological profile .
- In Silico Predictions : Computational methods have been employed to predict pharmacokinetic properties and potential toxicity profiles, guiding further experimental validation .
Q & A
Q. What are the standard synthetic routes for 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione, and how can purity be ensured during synthesis?
The synthesis of naphthalene-1,4-dione derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting naphthol derivatives with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, followed by purification via extraction and solvent evaporation under reduced pressure . To ensure purity, thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as a mobile phase is recommended for monitoring reaction progress. Final purification can be achieved via column chromatography or recrystallization, with HPLC (C18 column, UV detection at 254 nm) used to confirm purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the aziridine ring and methyl group positioning.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
- HPLC-UV for assessing purity, referencing PubChem data for analogous compounds . X-ray crystallography may be used if single crystals are obtainable, though this requires advanced facilities.
Q. What are the key toxicity considerations when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, naphthalene derivatives are associated with potential carcinogenicity and respiratory hazards. Refer to the ATSDR toxicological profiles for naphthalene analogs, which recommend:
- Using fume hoods and personal protective equipment (PPE) during synthesis.
- Storing the compound in dark, inert atmospheres at 2–8°C to prevent degradation .
- Implementing hazard controls (e.g., P264, P273 codes) as outlined in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How can computational methods like DFT or reaction path search algorithms optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) for aziridine ring stability . Computational tools like Gaussian or ORCA can model electron transfer mechanisms in the naphthoquinone core, guiding functional group modifications to enhance bioactivity .
Q. What experimental design strategies are recommended for resolving contradictions in yield or bioactivity data?
Employ factorial design (e.g., 2³ full factorial) to systematically test variables (e.g., reaction time, temperature, catalyst loading). For example:
Q. How can the aziridine group’s ring strain be leveraged to enhance targeted drug delivery mechanisms?
The aziridine ring’s high reactivity enables covalent binding to biomolecules (e.g., DNA alkylation). To exploit this:
- Use prodrug strategies where the aziridine is protected (e.g., as a carbamate) until activated by specific enzymes.
- Pair with targeting moieties (e.g., antibodies) via click chemistry to minimize off-target effects. Monitor ring-opening kinetics using UV-Vis spectroscopy under physiological conditions .
Q. What methodologies address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Conflicting solubility data may stem from solvent polarity or pH variations. Standardize measurements via:
- Shake-flask method : Dissolve the compound in buffered solutions (pH 2–12) and quantify via UV absorbance.
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition points. Cross-reference with PubChem entries for analogous compounds to identify outliers .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
